molecular formula C11H13F2NO4 B13034887 Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate

Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate

Cat. No.: B13034887
M. Wt: 261.22 g/mol
InChI Key: ZJSLDEPPNGGUAO-UHFFFAOYSA-N
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Description

Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate is a chemical compound with the molecular formula C11H13F2NO4 and a molecular weight of 261.22 g/mol . This compound is characterized by the presence of a difluoropyridinyl group, which is known for its applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate typically involves the reaction of 2,6-difluoropyridine with a suitable propoxyacetate derivative under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoropyridinyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyridinyl group is known to enhance the compound’s binding affinity and specificity for these targets, leading to its desired effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.

Comparison with Similar Compounds

Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C11H13F2NO4

Molecular Weight

261.22 g/mol

IUPAC Name

methyl 2-[3-(2,6-difluoropyridin-4-yl)oxypropoxy]acetate

InChI

InChI=1S/C11H13F2NO4/c1-16-11(15)7-17-3-2-4-18-8-5-9(12)14-10(13)6-8/h5-6H,2-4,7H2,1H3

InChI Key

ZJSLDEPPNGGUAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCCOC1=CC(=NC(=C1)F)F

Origin of Product

United States

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